molecular formula C16H13NO2 B3439186 6,8-dimethyl-2-phenyl-4H-3,1-benzoxazin-4-one

6,8-dimethyl-2-phenyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3439186
M. Wt: 251.28 g/mol
InChI Key: DPWKZRSOZXNHSO-UHFFFAOYSA-N
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Description

6,8-dimethyl-2-phenyl-4H-3,1-benzoxazin-4-one , also known as benzoylenthranil , belongs to an interesting class of tricyclic heteroaromatic molecules. It serves as a leading bleach activator and exhibits cost-effectiveness, environmental friendliness, and effective bleaching even at low temperatures (as low as 40°C). Additionally, it falls within the category of polybenzoxazines, which possess excellent mechanical strength, thermal stability, and other desirable properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the reaction of N-phthaloylglycine acyl chloride with anthranilic acid in chloroform, facilitated by triethylamine. The resulting intermediate is then reacted with cyanuric chloride, which acts as a cyclization agent, leading to the formation of the benzoxazinone derivative .


Chemical Reactions Analysis

The chemical reactivity of this compound depends on its functional groups and the availability of nucleophilic sites. For instance, nucleophilic attack can occur at position 2 of the heterocycle or at positions 5, 6, 7, and 8 of the aromatic ring. These reactions can lead to the opening of the heterocyclic part and the formation of new compounds with interesting properties .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .
  • Spectral Data : The compound exhibits characteristic peaks in FT-IR and FT-Raman spectra, which have been analyzed experimentally and theoretically .
  • NMR and Mass Spectra : The prepared compound has been identified by NMR and mass spectra .

Properties

IUPAC Name

6,8-dimethyl-2-phenyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-8-11(2)14-13(9-10)16(18)19-15(17-14)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWKZRSOZXNHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6,8-dimethyl-2-phenyl-4H-3,1-benzoxazin-4-one
Reactant of Route 6
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